Ddr-trk-1 -

Ddr-trk-1

Catalog Number: EVT-10904593
CAS Number:
Molecular Formula: C26H23F3N6O
Molecular Weight: 492.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis typically includes:

  • Formation of the core structure: Utilizing reactions that introduce functional groups conducive to kinase binding.
  • Optimization: Iterative modifications based on biological evaluation to refine activity against DDR and TRK kinases.

Technical details regarding the precise synthetic methods remain proprietary or unpublished but are likely to include standard organic chemistry techniques such as coupling reactions and purification processes via chromatography.

Chemical Reactions Analysis

DDR-TRK-1 undergoes several key chemical reactions relevant to its mechanism of action. These include:

  1. Binding to Target Kinases: The primary reaction involves the reversible binding to DDR1 and TRK kinases, inhibiting their phosphorylation activity.
  2. Inhibition Assays: In vitro assays demonstrate that DDR-TRK-1 effectively inhibits kinase activity with IC50 values ranging from 3 to 43 nM for DDR kinases .

Technical details on these reactions highlight the importance of ATP concentration in determining the efficacy of inhibition. For instance, assays conducted at varying ATP concentrations reveal dose-dependent inhibition profiles that are crucial for understanding the compound's pharmacodynamics.

Mechanism of Action

The mechanism of action for DDR-TRK-1 involves competitive inhibition at the ATP binding site of the DDR and TRK kinases. Upon binding:

  1. Inhibition of Kinase Activity: This prevents downstream signaling pathways associated with cell proliferation and migration.
  2. Impact on Fibrosis: In models of lung fibrosis, DDR-TRK-1 reduces collagen deposition and fibrotic markers by interfering with collagen-mediated signaling pathways .

Data supporting this mechanism includes cellular assays demonstrating reduced migration and colony formation in treated cell lines compared to controls.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid powder.
  • Solubility: Soluble in organic solvents; specific solubility data may vary based on formulation.

Chemical Properties

PropertyValue
Molecular FormulaC26H23F3N6O
Melting PointNot specified
Log P (octanol-water partition coefficient)Not specified

Relevant analyses indicate that DDR-TRK-1 maintains stability under physiological conditions but may require specific storage conditions to prevent degradation.

Applications

DDR-TRK-1 is primarily utilized in scientific research focusing on:

  1. Cancer Research: As an inhibitor of receptor tyrosine kinases involved in tumorigenesis, particularly in pancreatic cancer.
  2. Fibrosis Studies: Investigating therapeutic strategies for lung fibrosis by targeting collagen-mediated signaling pathways.
  3. Drug Discovery: Serving as a lead compound for developing more selective inhibitors against DDRs and TRKs.

The ongoing research aims to further elucidate its potential therapeutic applications across various diseases characterized by aberrant kinase signaling .

Mechanistic Basis of DDR-TRK-1 in Kinase Inhibition

Molecular Targeting of Discoidin Domain Receptor 1 (DDR1)

Structural Determinants of DDR1 Inhibition: ATP-Binding Pocket Interactions

DDR-TRK-1 binds the adenosine triphosphate (ATP)-binding pocket of Discoidin Domain Receptor 1 through a type II inhibition mechanism, stabilizing the inactive "DFG-out" conformation (Asp784-Phe785-Gly786 motif). This conformation is characterized by a flipped Phe785 side chain that enlarges the hydrophobic pocket, allowing deep penetration of the inhibitor’s trifluoromethyl-phenyl head group. Hydrogen bonds form between the inhibitor’s carboxamide group and Met704 backbone amide in the hinge region, while its tetrahydropyridine moiety engages Glu672 of the αC-helix through a salt bridge [1] [4] [6].

A critical feature is the stabilization of the "hydrophobic spine" – a conserved network of residues (His764, Phe785, Met676, Leu687) essential for kinase activation. DDR-TRK-1 disrupts this spine by displacing Phe785, preventing spine assembly and locking DDR1 in an inactive state. Crystallographic studies confirm that DDR-TRK-1 achieves a binding constant (Kd) of 4.7 nanomolar for DDR1, reflecting high-affinity engagement [4] [6].

Table 1: Structural Interactions of DDR-TRK-1 in DDR1 ATP-Binding Pocket

Binding Site RegionResidue InteractionInteraction TypeFunctional Consequence
Hinge regionMet704Hydrogen bondingAnchors inhibitor core
αC-helixGlu672Salt bridgeStabilizes inactive helix
DFG motifPhe785Hydrophobic packingPrevents activation loop phosphorylation
Hydrophobic spineLeu687Van der Waals forcesDisrupts catalytic spine assembly

Allosteric Modulation of DDR1 Activation Loop Phosphorylation

By trapping DDR1 in the DFG-out state, DDR-TRK-1 allosterically suppresses tyrosine autophosphorylation within the activation loop (Tyr792, Tyr796, Tyr797). Molecular dynamics simulations reveal that inhibitor binding increases the solvent accessibility of these residues by 40%, promoting phosphatase access and reducing phosphorylation kinetics. This is functionally significant because phosphorylation of these tyrosines is indispensable for kinase activation and downstream signaling [4] [6] [8].

In cellular NanoBRET™ target engagement assays, DDR-TRK-1 inhibits collagen-induced DDR1 autophosphorylation with a half-maximal inhibitory concentration (IC50) of 104 nanomolar. The slow dissociation rate constant (koff = 0.0026 s⁻¹) confirms prolonged occupancy of the ATP-binding site, explaining sustained blockade of activation loop remodeling even after collagen stimulation [1] [6].

Dual Inhibition of Tropomyosin Receptor Kinase Family: Selectivity and Binding Kinetics

Comparative Inhibition Profiles of Tropomyosin Receptor Kinase A, Tropomyosin Receptor Kinase B, and Tropomyosin Receptor Kinase C Isoforms

DDR-TRK-1 concurrently inhibits Tropomyosin Receptor Kinase A, Tropomyosin Receptor Kinase B, and Tropomyosin Receptor Kinase C with distinct potencies. Biochemical assays using purified kinase domains demonstrate the following rank order of inhibition: Tropomyosin Receptor Kinase C (half-maximal inhibitory concentration = 2.9 nanomolar) > Tropomyosin Receptor Kinase B (half-maximal inhibitory concentration = 3.6 nanomolar) > Tropomyosin Receptor Kinase A (half-maximal inhibitory concentration = 43 nanomolar). This gradient correlates with sequence variations in their ATP-binding pockets; Tropomyosin Receptor Kinase C/B contain smaller hydrophobic residues (Val vs Ile in Tropomyosin Receptor Kinase A) that accommodate DDR-TRK-1’s pyridine tail more efficiently [1] [2] [8].

Cellular potency follows a similar trend: DDR-TRK-1 inhibits Tropomyosin Receptor Kinase B phosphorylation most effectively (half-maximal inhibitory concentration = 142 nanomolar in NanoBRET™ assays), reflecting enhanced membrane permeability or intracellular retention for this isoform. Notably, DDR-TRK-1 exhibits time-dependent inhibition kinetics for all Tropomyosin Receptor Kinase isoforms, with a 3-fold increase in potency after 120 minutes of preincubation, suggesting slow conformational rearrangement upon binding [1] [3].

Table 2: Inhibition of Tropomyosin Receptor Kinase Isoforms by DDR-TRK-1

Tropomyosin Receptor Kinase IsoformBiochemical half-maximal inhibitory concentration (nM)Cellular half-maximal inhibitory concentration (nM)Primary Neurotrophin Ligand
Tropomyosin Receptor Kinase A43448Nerve Growth Factor
Tropomyosin Receptor Kinase B3.6142Brain-Derived Neurotrophic Factor
Tropomyosin Receptor Kinase C2.9Not reportedNeurotrophin-3

Kinome-Wide Selectivity Analysis Using KINOMEscan® Profiling

KINOMEscan® analysis (508-kinome panel at 1 micromolar concentration) confirms DDR-TRK-1’s exceptional selectivity. The compound exhibits >90% binding inhibition only for Discoidin Domain Receptor 1, Discoidin Domain Receptor 2, and Tropomyosin Receptor Kinase family members. The sole significant off-target is Cyclin-Dependent Kinase 11 (half-maximal inhibitory concentration = 370 nanomolar), though cellular validation shows negligible inhibition (half-maximal inhibitory concentration ~5 micromolar) due to poor intracellular accumulation [1] [9] [10].

Selectivity metrics include a Gini score of 0.75 (where 1.0 denotes perfect selectivity), significantly outperforming multi-kinase inhibitors like imatinib (Gini = 0.28). This selectivity arises from DDR-TRK-1’s inability to accommodate the "P-loop cage" of kinases like Abelson murine leukemia viral oncogene homolog 1, where bulky residues (Tyr253) sterically hinder its trifluoromethyl-phenyl group. Negative control compound DDR-TRK-1N – differing by a single methyl group – shows no kinase binding, confirming structural precision [1] [4] [6].

Properties

Product Name

Ddr-trk-1

IUPAC Name

(4R)-4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-2-pyrimidin-5-yl-3,4-dihydro-1H-isoquinoline-7-carboxamide

Molecular Formula

C26H23F3N6O

Molecular Weight

492.5 g/mol

InChI

InChI=1S/C26H23F3N6O/c1-16-11-34(23-9-30-14-31-10-23)13-19-5-18(3-4-24(16)19)25(36)33-21-6-20(26(27,28)29)7-22(8-21)35-12-17(2)32-15-35/h3-10,12,14-16H,11,13H2,1-2H3,(H,33,36)/t16-/m0/s1

InChI Key

CMJJZRAAQMUAFH-INIZCTEOSA-N

Canonical SMILES

CC1CN(CC2=C1C=CC(=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)N4C=C(N=C4)C)C5=CN=CN=C5

Isomeric SMILES

C[C@H]1CN(CC2=C1C=CC(=C2)C(=O)NC3=CC(=CC(=C3)C(F)(F)F)N4C=C(N=C4)C)C5=CN=CN=C5

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